![molecular formula C20H14ClNO2 B3017113 (3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid CAS No. 379729-50-7](/img/structure/B3017113.png)

(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

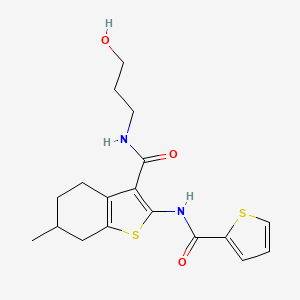

Description

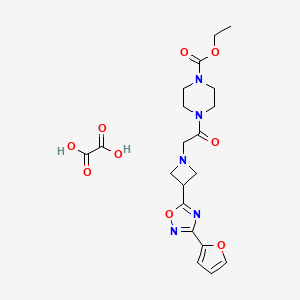

This compound is a derivative of quinoline, which is a class of organic compounds characterized by a double-ring structure composed of a benzene and a pyridine ring . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.

Synthesis Analysis

The synthesis of quinoline derivatives has seen significant advancements in recent years . Methods such as the Doebner reaction have been used to create quinoline-4-carboxylic acid linked COFs .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a carboxylic acid group, and a 2-chlorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, carboxylic acids can be reduced to their corresponding aldehyde moieties . They can also participate in amide formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic .Scientific Research Applications

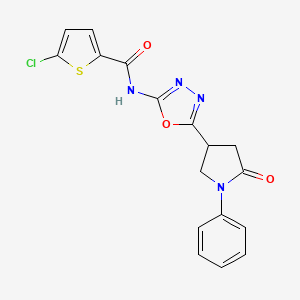

Synthesis and Antimicrobial Properties

Synthesis of Novel Heterocyclic Derivatives : This compound is used in the synthesis of novel heterocyclic derivatives like thieno[3,2-b]quinolines, which show potential antimicrobial properties (Datoussaid et al., 2012).

Antimicrobial Activity : Quinoline derivatives, including variations of the given compound, have been synthesized and evaluated for antimicrobial activity against various microorganisms. Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria (Kumar & Kumar, 2021).

Applications in Pharmacology

Antimalarial Activity : Chlorothienoquinoline derivatives synthesized from similar compounds have demonstrated in vitro antimalarial activity, particularly against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

Anti-Inflammatory and Antioxidant Activities : Studies have shown that certain quinoline-2-carboxylates exhibit potential antioxidant and anti-inflammatory activities. Specific derivatives have been highlighted for their significant biological effects (Fazal et al., 2015).

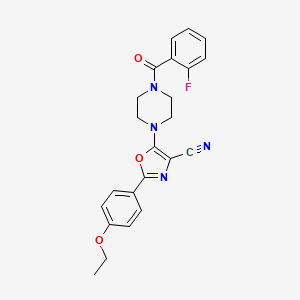

Material Science and Chemical Engineering

Synthesis of Fluorescent Dyes : Derivatives of this compound have been synthesized for use as fluorescent dyes in liquid crystal displays, indicating its relevance in material science and engineering (Bojinov & Grabchev, 2003).

Large-Scale Synthesis for Pharmaceutical Applications : The compound has been used in the development of efficient synthesis methods for pharmaceutical compounds, demonstrating its importance in large-scale manufacturing processes (Bänziger et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3Z)-3-[(2-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-16-7-3-1-5-12(16)11-13-9-10-15-18(20(23)24)14-6-2-4-8-17(14)22-19(13)15/h1-8,11H,9-10H2,(H,23,24)/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLZUTWTBPGNJZ-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=CC=C4Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)